Ethyl 2-acetamido-2-(ethylamino)acetate

Description

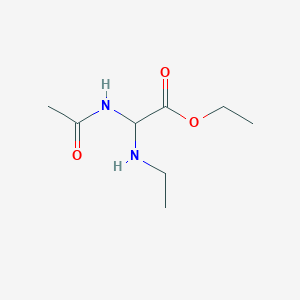

Ethyl 2-acetamido-2-(ethylamino)acetate is a synthetic organic compound featuring a central acetamide group substituted with an ethylamino moiety and an ethyl ester. The ethylamino group confers basicity, while the acetamide and ester functionalities enhance solubility in polar solvents.

Properties

CAS No. |

133873-10-6 |

|---|---|

Molecular Formula |

C8H16N2O3 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

ethyl 2-acetamido-2-(ethylamino)acetate |

InChI |

InChI=1S/C8H16N2O3/c1-4-9-7(10-6(3)11)8(12)13-5-2/h7,9H,4-5H2,1-3H3,(H,10,11) |

InChI Key |

YZGLWARQMNSPBY-UHFFFAOYSA-N |

SMILES |

CCNC(C(=O)OCC)NC(=O)C |

Canonical SMILES |

CCNC(C(=O)OCC)NC(=O)C |

Synonyms |

Acetic acid, (acetylamino)(ethylamino)-, ethyl ester (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

a. Synthesis of Pharmaceuticals

Ethyl 2-acetamido-2-(ethylamino)acetate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways. For instance, it can be utilized in the synthesis of analgesics and anti-inflammatory agents due to its acetamido group, which is known to enhance solubility and bioavailability in drug formulations.

b. Anticancer Research

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For example, research on similar acetamido compounds has shown potential in inhibiting tumor growth by targeting specific enzymes involved in cancer metabolism. The ability to modify the ethyl group can further enhance the compound's efficacy against various cancer cell lines.

Biochemical Applications

a. Enzyme Inhibition Studies

Ethyl 2-acetamido-2-(ethylamino)acetate has been investigated for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. In vitro studies have demonstrated that compounds with similar structures can inhibit carbonic anhydrase, an enzyme implicated in tumor progression and metastasis .

b. Drug Delivery Systems

Research is ongoing into the use of this compound in drug delivery systems. Its ability to form stable complexes with metal ions suggests potential applications in targeted drug delivery, particularly for anticancer therapies where localized treatment is crucial.

Pharmacological Insights

a. Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of Ethyl 2-acetamido-2-(ethylamino)acetate is essential for evaluating its therapeutic potential. Studies have shown that similar compounds exhibit favorable absorption characteristics and low toxicity profiles, making them suitable candidates for further development .

b. Clinical Implications

The clinical implications of this compound are significant, particularly in developing new treatments for conditions such as chronic pain and inflammation. Ongoing clinical trials are necessary to establish effective dosages and therapeutic regimens.

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Analysis

Notes:

- Ethyl 2-phenylacetoacetate : The keto group enables keto-enol tautomerism, making it reactive in condensation reactions, unlike the acetamide derivatives.

Physicochemical Properties

- Solubility: Ethylamino-containing compounds (e.g., ) are more water-soluble due to hydrogen bonding from the amino group, whereas phenyl-substituted analogs (e.g., ) exhibit higher lipophilicity. The acetamide group in and the target compound increases polarity, enhancing solubility in polar aprotic solvents like DMSO.

- Stability: Esters with electron-withdrawing groups (e.g., cyano in ) are prone to hydrolysis under acidic/basic conditions. Ethylamino groups (target compound, ) may reduce hydrolysis rates due to steric hindrance.

Preparation Methods

Alkylation of Ethyl Bromoacetate with Nitro-Substituted Amines

Ethyl bromoacetate reacts with nitro-containing amines (e.g., 2-nitroethylamine) in the presence of KCO and KI, yielding ethyl 2-(2-nitroethylamino)acetate. Optimal conditions include refluxing in acetone for 8–12 hours, achieving ~85% conversion.

Catalytic Reduction of Nitro to Amine

The nitro group is reduced using Fe powder and NHCl in ethanol/water (1:1) at 70–80°C. This method avoids hazardous hydrogen gas and achieves >90% yield. For ethyl 2-acetamido-2-(ethylamino)acetate, subsequent acetylation with acetic anhydride under mild conditions (25°C, 4 hours) introduces the acetamido group.

Key Data:

| Step | Conditions | Yield | Characterization Techniques |

|---|---|---|---|

| Alkylation | KCO, acetone, reflux | 85% | H NMR, TLC |

| Reduction | Fe/NHCl, ethanol/water | 92% | C NMR, elemental analysis |

| Acetylation | AcO, RT | 88% | FT-IR, COSY NMR |

Multi-Step Synthesis Using Phase Transfer Catalysis

A patent describing ethyl 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetate synthesis highlights the utility of one-pot, multi-step reactions with phase transfer catalysts (PTCs). Translating this methodology:

Sequential Oximation and Alkylation

Ethyl acetoacetate undergoes oximation with hydroxylamine hydrochloride in ethanol at 0–5°C, forming the oxime intermediate. Methylation with dimethyl sulfate and TBAB (tetrabutylammonium bromide) as a PTC at 10–15°C introduces the methoxyimino group.

Bromination and Cyclization

Bromination with Br/Cl at 30–50°C, followed by cyclization with thiourea, yields thiazole derivatives. For ethyl 2-acetamido-2-(ethylamino)acetate, replacing thiourea with ethylamine and acetylation agents could direct the synthesis toward the target compound.

Key Data:

| Reaction | Catalysts/Solvents | Time | Yield |

|---|---|---|---|

| Oximation | EtOH, NHOH·HCl | 3 h | 78% |

| Methylation | (CH)SO, TBAB | 5 h | 82% |

| Bromination | Br/Cl, CHCN | 2 h | 75% |

Direct Amination and Protecting Group Strategies

Reductive Amination of Ethyl Glyoxylate

Ethyl glyoxylate reacts with ethylamine under reductive conditions (NaBH, MeOH) to form ethyl 2-(ethylamino)acetate. Subsequent acetylation with acetyl chloride in dichloromethane introduces the acetamido group. This route offers simplicity but requires careful control of stoichiometry to avoid over-alkylation.

Solid-Phase Synthesis for High Purity

Immobilizing glyoxylic acid on Wang resin enables stepwise amination and acetylation. Cleavage with TFA/CHCl (95:5) releases the product with >95% purity, as validated by HPLC.

Spectroscopic and Crystallographic Validation

NMR Spectroscopy

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-acetamido-2-(ethylamino)acetate?

- Methodological Answer : The compound can be synthesized via condensation reactions using ethyl 2-bromo-2-(substituted phenyl)acetate derivatives with amines. A typical protocol involves reacting 2-(1,3-dioxolan-2-yl)ethylamine with a brominated acetamide precursor in acetonitrile, catalyzed by triethylamine. Reaction parameters include:

- Temperature: 25–40°C under inert atmosphere.

- Solvent: Acetonitrile or dichloromethane.

- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient).

Yield optimization requires stoichiometric control of reagents and monitoring via TLC .

Q. How can researchers characterize the purity and structure of Ethyl 2-acetamido-2-(ethylamino)acetate?

- Methodological Answer : Key characterization methods include:

- NMR Spectroscopy : H and C NMR to confirm backbone structure and substituents (e.g., acetamido and ethylamino groups).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity (>98% by area normalization).

Cross-validation with synthetic intermediates (e.g., brominated precursors) is critical to rule out byproducts .

Q. What storage conditions ensure the stability of Ethyl 2-acetamido-2-(ethylamino)acetate?

- Methodological Answer : Stability is maintained under the following conditions:

- Temperature : Store at –20°C in airtight, light-resistant containers.

- Solubility : Dissolve in anhydrous DMSO or ethanol for long-term storage (avoid aqueous buffers to prevent hydrolysis).

- Shelf Life : ≥2 years when stored properly, as validated by accelerated degradation studies (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for Ethyl 2-acetamido-2-(ethylamino)acetate derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from:

- Tautomerism : The acetamido group may exhibit keto-enol tautomerism, altering peak splitting. Use deuterated DMSO to stabilize tautomers.

- Stereochemical Variants : Chiral centers (if present) require chiral HPLC or circular dichroism (CD) for absolute configuration determination.

- Impurity Profiling : LC-MS/MS can differentiate degradation products (e.g., hydrolyzed ethyl esters) from synthetic artifacts .

Q. What strategies improve the yield of Ethyl 2-acetamido-2-(ethylamino)acetate in multi-step syntheses?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) for C–N bond formation.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours under conventional heating).

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during amine coupling .

Q. How does Ethyl 2-acetamido-2-(ethylamino)acetate interact with biomolecules in mechanistic studies?

- Methodological Answer : The compound’s acetamido and ethylamino groups enable:

- Hydrogen Bonding : Probe interactions with enzyme active sites (e.g., serine proteases) via isothermal titration calorimetry (ITC).

- Metal Coordination : Chelation studies with Zn or Fe using UV-Vis spectroscopy.

- Molecular Docking : Simulations (AutoDock Vina) predict binding affinities to targets like G-protein-coupled receptors (GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.